![molecular formula C6H14ClNO2 B1437227 O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride CAS No. 851074-40-3](/img/structure/B1437227.png)
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride
Overview
Description
“O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 851074-40-3. It has a molecular weight of 167.64 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” is represented by the linear formula: C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H .Physical And Chemical Properties Analysis
“O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” is a solid substance . and is stored under normal temperature .Scientific Research Applications
Organometallic Chemistry
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride plays a role in the formation of complex organometallic compounds. Schmatz et al. (2003) described the synthesis and rearrangement reactions of bis(organosilyl)(organostannyl)hydroxylamines, revealing the compound's utility in creating structurally complex molecules with potential applications in materials science and catalysis (Schmatz et al., 2003).
Polymer Science
In polymer science, Dugheri et al. (2017) explored the use of similar hydroxylamine derivatives as polymerization inhibitors and promoters in unsaturated polyester resins. This research underscores the compound's importance in controlling polymerization processes, which is crucial for manufacturing materials with desired properties (Dugheri et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is primarily used as an oxidizing agent in redox reactions . It is also used in polymer chemistry as an initiator and stabilizer to promote polymerization and cross-linking reactions .
Mode of Action
As an oxidizing agent, O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride can accept electrons from other molecules during redox reactions . This process changes the oxidation state of the molecule, often resulting in the formation of new compounds.
Result of Action
The result of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride’s action depends on its use. In redox reactions, it can facilitate the transformation of molecules by accepting electrons . In polymer chemistry, it can promote polymerization and cross-linking reactions, leading to the formation of polymers .
Action Environment
The action of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C . Additionally, safety precautions suggest avoiding dust formation and breathing in mist, gas, or vapors . These factors can affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(tert-butylamino) acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIOQGVXNNMFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659821 | |
Record name | 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride | |
CAS RN |
851074-40-3 | |
Record name | 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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